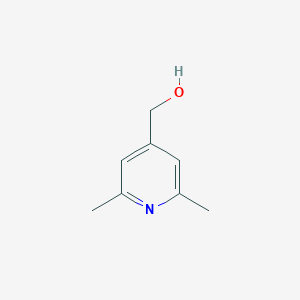

(2,6-Dimethylpyridin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDGHMPQNVTNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396925 | |

| Record name | (2,6-dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18088-01-2 | |

| Record name | (2,6-dimethylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2,6-Dimethylpyridin-4-yl)methanol (CAS 18088-01-2): A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Dimethylpyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring represents a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel therapeutics. Within this class of heterocycles, (2,6-Dimethylpyridin-4-yl)methanol emerges as a particularly valuable building block. The strategic placement of the methyl groups at the 2 and 6 positions sterically shields the nitrogen atom, modulating its basicity and nucleophilicity, while the hydroxymethyl group at the 4-position provides a versatile handle for a wide array of chemical transformations.

This technical guide offers a comprehensive overview of this compound, delving into its chemical and physical properties, robust synthetic methodologies, detailed spectroscopic characterization, and its pivotal role as a synthetic intermediate in the development of targeted therapies, with a particular focus on kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18088-01-2 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following sections detail the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data, providing a reference for researchers. While publicly available, peer-reviewed spectra for this specific compound are scarce, the data presented here are based on established principles of spectroscopy and analysis of structurally similar compounds.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 2H | H-3, H-5 (aromatic) |

| ~4.7 | s | 2H | -CH₂OH |

| ~2.5 | s | 6H | 2x -CH₃ |

| Variable | br s | 1H | -OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~157-159 | C-2, C-6 |

| ~148-150 | C-4 |

| ~118-120 | C-3, C-5 |

| ~63-65 | -CH₂OH |

| ~23-25 | -CH₃ |

Note on NMR Data: Chemical shifts are predictions and may vary depending on the solvent and concentration. The broad singlet for the hydroxyl proton can exchange with residual water in the solvent, leading to a change in its chemical shift and, in some cases, its disappearance.

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3500 | Broad | O-H stretch (alcohol) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1580-1610 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1000-1100 | Strong | C-O stretch (primary alcohol) |

Synthesis and Manufacturing: From Precursors to a Versatile Building Block

The synthesis of this compound can be approached through several strategic pathways, often starting from readily available 2,6-lutidine. The choice of synthetic route will depend on factors such as scale, available reagents, and desired purity.

Strategic Synthesis Workflow

The following diagram outlines a common and logical workflow for the synthesis of this compound.

Caption: A plausible synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol details a potential multi-step synthesis, providing the causality behind the experimental choices.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Lutidine N-oxide

-

Rationale: The initial oxidation of the pyridine nitrogen increases the electron density of the ring, making it more susceptible to electrophilic substitution, and also directs substitution to the 4-position.

-

Procedure:

-

To a solution of 2,6-lutidine in a suitable solvent such as acetic acid, add a controlled amount of an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).

-

The reaction is typically carried out at elevated temperatures and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is carefully neutralized, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the crude 2,6-lutidine N-oxide.

-

Step 2: Nitration of 2,6-Lutidine N-oxide

-

Rationale: The N-oxide functionality activates the 4-position for electrophilic nitration. A mixture of nitric and sulfuric acid is a classic and effective nitrating agent.[2]

-

Procedure:

-

Cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.[2]

-

Slowly add the 2,6-lutidine N-oxide to the cooled nitrating mixture.[2]

-

The reaction mixture is then heated to facilitate the reaction.[2]

-

After cooling, the mixture is poured onto ice, and the precipitated 4-nitro-2,6-lutidine N-oxide is collected by filtration.[2]

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group can be selectively reduced to an amine using various reducing agents. Catalytic hydrogenation is a clean and efficient method.

-

Procedure:

-

Dissolve the 4-nitro-2,6-lutidine N-oxide in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

-

The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-amino-2,6-lutidine.

-

Step 4: Diazotization and Hydrolysis to the Alcohol

-

Rationale: The primary aromatic amine can be converted to a diazonium salt, which is an excellent leaving group and can be displaced by a hydroxyl group from water.

-

Procedure:

-

Dissolve the 4-amino-2,6-lutidine in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.

-

The reaction mixture is then gently warmed, which leads to the decomposition of the diazonium salt and the formation of the corresponding alcohol.

-

The product, this compound, is then extracted with an organic solvent, and the crude product can be purified by column chromatography or recrystallization.

-

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable building block in the synthesis of complex molecules with therapeutic potential, particularly in the realm of kinase inhibitors.

Role as a Scaffold in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The pyridine scaffold is a common feature in many approved kinase inhibitors. The this compound moiety can serve as a core structure or a key fragment in the design of such inhibitors.

Caption: General workflow for utilizing this compound in kinase inhibitor synthesis.

The hydroxyl group can be readily converted into a good leaving group (e.g., a halide or a sulfonate ester), allowing for subsequent nucleophilic substitution reactions to link the dimethylpyridine core to other fragments of the target molecule. Alternatively, the pyridine ring itself can be further functionalized through various cross-coupling reactions. The methyl groups at the 2 and 6 positions can provide beneficial steric interactions within the kinase active site, potentially enhancing selectivity and potency.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: Safety Information

| Hazard Statement(s) | Precautionary Statement(s) | Pictogram |

| H302 - Harmful if swallowed. | P261 - Avoid breathing dust/fume/gas/mist/vapours/spray. | GHS07 (Exclamation Mark) |

| H315 - Causes skin irritation. | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H319 - Causes serious eye irritation. | ||

| H335 - May cause respiratory irritation. |

Source:[1]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Conclusion

This compound is a strategically important and versatile building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a sterically hindered pyridine core and a reactive hydroxymethyl handle provides medicinal chemists with a powerful tool for the construction of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application in the development of the next generation of therapeutics.

References

(2,6-Dimethylpyridin-4-yl)methanol physical and chemical properties

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-yl)methanol for Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Building Block

This compound, a substituted pyridine derivative, represents a crucial structural motif in modern medicinal chemistry and materials science. Its unique combination of a nucleophilic hydroxyl group and a sterically-hindered, basic pyridine core makes it a highly valuable and versatile intermediate for the synthesis of complex molecular architectures. The strategic placement of the two methyl groups flanking the nitrogen atom sterically hinders the nitrogen, modulating its basicity and nucleophilicity, which can be a desirable trait in directing reactions and fine-tuning the properties of target molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and safety considerations, tailored for researchers and scientists in the field of drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational to its handling, reactivity, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 18088-01-2 | [1] |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [2] |

| InChI | 1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3 | |

| InChIKey | DLDGHMPQNVTNRC-UHFFFAOYSA-N | |

| Storage | Inert atmosphere, room temperature |

Synthetic Pathways: A Conceptual Approach

The synthesis of this compound is not a trivial single-step process from simple precursors like 2,6-lutidine. The challenge lies in selectively functionalizing the 4-position of the pyridine ring without affecting the more reactive methyl groups at the 2- and 6-positions. A common strategy in pyridine chemistry to activate the 4-position is through the formation of a pyridine N-oxide. The following multi-step workflow represents a plausible and logical pathway for its synthesis, grounded in established organic chemistry principles.

Conceptual Synthesis Workflow

This pathway begins with the readily available starting material, 2,6-lutidine.

-

N-Oxidation: The pyridine nitrogen of 2,6-lutidine is oxidized to form 2,6-lutidine N-oxide. This step is crucial as it alters the electronic properties of the ring, making the 4-position susceptible to nucleophilic attack.

-

Acetoxylation: The N-oxide is treated with acetic anhydride. This results in a rearrangement reaction that installs an acetoxy group at the 4-position methyl group, forming (2,6-dimethylpyridin-4-yl)methyl acetate.

-

Hydrolysis: The final step involves the basic or acidic hydrolysis of the acetate ester to yield the target primary alcohol, this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two primary functional domains: the primary alcohol and the substituted pyridine ring.

Reactions of the Hydroxyl Group

The primary alcohol moiety is a versatile handle for introducing a wide range of functionalities.

-

Oxidation: The hydroxyl group can be oxidized under controlled conditions to yield the corresponding aldehyde, (2,6-dimethylpyridine-4-carbaldehyde), or further to the carboxylic acid, 2,6-dimethylisonicotinic acid. This transformation is fundamental for creating amide or ester linkages in drug candidates.

-

Esterification and Etherification: It readily undergoes esterification with carboxylic acids or acyl chlorides, and etherification with alkyl halides. These reactions are key for modifying solubility, lipophilicity, and metabolic stability of a parent molecule. The formation of esters from pyridine carboxylic acids is a well-documented process.[3]

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or directly into a halide, preparing the molecule for subsequent nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based nucleophiles.

Reactivity of the Pyridine Ring

-

N-Protonation/N-Alkylation: The pyridine nitrogen atom is basic (pKa of the conjugate acid of 2,6-lutidine is ~6.7) and can be protonated to form pyridinium salts or alkylated to form quaternary pyridinium compounds.[4] The steric hindrance from the adjacent methyl groups moderates this reactivity compared to pyridine itself.

-

Building Block in Medicinal Chemistry: Pyridine and its derivatives are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals. This scaffold can participate in hydrogen bonding and π-stacking interactions with biological targets.[5][6] The this compound moiety serves as a key precursor for more complex molecules where the pyridine ring acts as a core structural element or a bioisostere for other aromatic systems.[7][8]

Caption: Key reaction pathways for this compound.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential in a laboratory setting. The available safety data indicates it should be handled with care.

-

Hazard Classification: It is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

-

Hazard Statements (H-Statements): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (P-Statements): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere as recommended.

-

Spill & Disposal: In case of a spill, prevent dust formation and sweep up carefully. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the realm of drug discovery and development. Its defined structure, predictable reactivity at both the hydroxyl group and the pyridine core, and its role as a versatile scaffold make it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthetic logic, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible utilization in the laboratory.

References

- 1. This compound | 18088-01-2 [chemicalbook.com]

- 2. This compound | China | Manufacturer | Henan Aochuang Chemical Co.,Ltd. [m.chemicalbook.com]

- 3. Esterification of Pyridine-2,6-Dicarboxylic Acid and n-Butanol Catalyzed by Heteroply Acids-Academax [idesign.academax.com]

- 4. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 5. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of (2,6-Dimethylpyridin-4-yl)methanol

Introduction: The Significance of Substituted Pyridines in Modern Research

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1] Dimethylpyridine derivatives, in particular, serve as crucial intermediates in the synthesis of a wide array of specialized chemicals, from agrochemicals to advanced polymers.[2] The strategic placement of methyl and other functional groups on the pyridine ring allows for precise tuning of a molecule's steric and electronic characteristics, which is paramount in the rational design of novel therapeutic agents.[1] (2,6-Dimethylpyridin-4-yl)methanol, a member of this important class of compounds, holds significant potential as a building block in drug discovery programs, where the introduction of a primary alcohol function on the sterically hindered lutidine core offers a reactive handle for further molecular elaboration. This guide provides a comprehensive overview of the analytical methodologies employed to elucidate and unequivocally confirm the structure of this compound, ensuring its identity and purity for research and development applications.

Part 1: Structural Elucidation - A Multi-Technique Spectroscopic Approach

The initial characterization of a newly synthesized or isolated compound like this compound relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident preliminary structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and infer their chemical environment.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative due to the molecule's symmetry.

-

Methyl Protons (C2-CH₃ and C6-CH₃): Due to the symmetry of the molecule, the two methyl groups at positions 2 and 6 are chemically equivalent. They will therefore appear as a single, sharp singlet, integrating to six protons. The chemical shift is anticipated to be in the range of δ 2.4-2.6 ppm, characteristic of methyl groups attached to an aromatic ring.

-

Methylene Protons (-CH₂OH): The two protons of the methylene group are also equivalent and will give rise to a singlet integrating to two protons. Its chemical shift will be further downfield, typically around δ 4.6-4.8 ppm, due to the deshielding effect of the adjacent oxygen atom.

-

Pyridine Ring Protons (C3-H and C5-H): The two protons on the pyridine ring at positions 3 and 5 are chemically equivalent. They will appear as a singlet integrating to two protons. Their resonance is expected in the aromatic region, around δ 7.0-7.2 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent, but is typically observed between δ 1.5-3.0 ppm.

| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.10 | Singlet | 2H | H-3, H-5 |

| 2 | ~4.70 | Singlet | 2H | -CH₂OH |

| 3 | ~2.50 | Singlet | 6H | C2-CH₃, C6-CH₃ |

| 4 | Variable (e.g., ~2.0) | Broad Singlet | 1H | -OH |

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

-

Pyridine Ring Carbons: Due to symmetry, we expect three signals for the six carbons of the pyridine ring. The carbons at positions 2 and 6 will be equivalent, as will the carbons at positions 3 and 5. The carbon at position 4 will be unique. The quaternary carbons (C-2, C-6, and C-4) are expected to have chemical shifts in the range of δ 145-160 ppm. The protonated carbons (C-3 and C-5) will appear further upfield, around δ 118-125 ppm.

-

Methylene Carbon (-CH₂OH): The carbon of the methylene group will resonate at approximately δ 60-65 ppm, shifted downfield by the attached oxygen.

-

Methyl Carbons (C2-CH₃ and C6-CH₃): The two equivalent methyl carbons will give a single signal in the upfield region, typically around δ 20-25 ppm.

| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~158 | C-2, C-6 |

| 2 | ~149 | C-4 |

| 3 | ~120 | C-3, C-5 |

| 4 | ~63 | -CH₂OH |

| 5 | ~22 | C2-CH₃, C6-CH₃ |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is often preferred to minimize fragmentation and clearly observe the molecular ion.

-

Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., Time-of-Flight, TOF).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

For this compound (C₈H₁₁NO), the expected monoisotopic mass is approximately 137.0841 g/mol .

-

Molecular Ion Peak [M+H]⁺: In ESI-MS, the compound is likely to be observed as the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 138.0919.

-

Fragmentation Pattern: While soft ionization minimizes fragmentation, some characteristic fragments may still be observed. A common fragmentation pathway for benzyl-type alcohols is the loss of the hydroxyl group or water. The benzylic position in this molecule is particularly stabilized, which may lead to the formation of a prominent ion corresponding to the loss of H₂O (m/z ~119) or the entire -CH₂OH group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

| Predicted IR Absorption Bands | Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 1 | 3400-3100 (broad) | O-H stretch | Alcohol |

| 2 | 3100-3000 | C-H stretch | Aromatic |

| 3 | 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 4 | 1600-1450 | C=C and C=N stretch | Pyridine ring |

| 5 | 1050-1000 | C-O stretch | Primary alcohol |

Part 2: Structure Confirmation - The Definitive Evidence

While the combination of NMR, MS, and IR provides strong evidence for the proposed structure, unequivocal confirmation is best achieved through single-crystal X-ray crystallography.

Single-Crystal X-ray Crystallography

This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the structure elucidation and confirmation of this compound.

Conclusion

The structural elucidation and confirmation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, while mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy corroborates the presence of key functional groups. Finally, single-crystal X-ray crystallography, when achievable, offers the definitive and unambiguous confirmation of the three-dimensional structure. This rigorous analytical workflow is essential for ensuring the quality and integrity of this valuable chemical building block for its applications in research and development.

References

Spectroscopic Characterization of (2,6-Dimethylpyridin-4-yl)methanol: A Technical Guide

Introduction

(2,6-Dimethylpyridin-4-yl)methanol, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and materials science. Its structural elucidation is paramount for ensuring purity, confirming identity, and understanding its reactivity in synthetic transformations. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and is supplemented with detailed experimental protocols for data acquisition.

Disclaimer: The spectroscopic data presented in this guide are predicted based on established principles of organic spectroscopy, as direct experimental data from a centralized database was not accessible at the time of writing. These predictions are intended to provide a robust framework for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity within the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally shifting signals downfield (to a higher ppm value).[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.05 | s | 2H | H-3, H-5 |

| ~4.70 | s | 2H | -CH₂- |

| ~2.50 | s | 6H | 2 x -CH₃ |

| ~1.90 (broad) | s | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound exhibits four distinct signals, consistent with its symmetrical structure.

-

Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the pyridine ring are chemically equivalent and are expected to appear as a singlet at approximately 7.05 ppm. In substituted pyridines, the aromatic protons typically resonate in the downfield region due to the deshielding effect of the aromatic ring current.[1]

-

Methylene Protons (-CH₂-): The two protons of the methylene group attached to the pyridine ring and the hydroxyl group are also equivalent and are predicted to appear as a singlet around 4.70 ppm. The proximity to the electronegative oxygen atom and the pyridine ring causes a downfield shift.

-

Methyl Protons (-CH₃): The six protons of the two methyl groups at positions 2 and 6 are equivalent and are expected to give a sharp singlet at approximately 2.50 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet around 1.90 ppm. The chemical shift of hydroxyl protons can vary significantly depending on the concentration, solvent, and temperature, and it readily exchanges with deuterium oxide (D₂O).[2]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

Instrument Setup: The spectrum is acquired on a 500 MHz NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[3]

-

Acquisition Parameters: A standard proton pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds to ensure full relaxation of all protons. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 | C-2, C-6 |

| ~150.0 | C-4 |

| ~119.0 | C-3, C-5 |

| ~64.0 | -CH₂- |

| ~24.0 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The predicted proton-decoupled ¹³C NMR spectrum shows five distinct signals, which is consistent with the five unique carbon environments in the molecule.

-

Pyridine Ring Carbons: The carbons of the pyridine ring are significantly deshielded. The quaternary carbons C-2 and C-6, being adjacent to the electronegative nitrogen, are expected at approximately 157.5 ppm. The carbon bearing the methanol group, C-4, is predicted around 150.0 ppm. The protonated carbons, C-3 and C-5, are expected to be the most shielded of the ring carbons, appearing at approximately 119.0 ppm.[4]

-

Methylene Carbon (-CH₂-): The carbon of the methylene group is predicted to resonate around 64.0 ppm, shifted downfield due to the attached oxygen atom.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons are expected to appear in the upfield region, at approximately 24.0 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is typically used for ¹³C NMR due to its lower sensitivity.

-

Instrument Setup: The experiment is performed on a 125 MHz NMR spectrometer, locked and shimmed as for ¹H NMR.

-

Acquisition Parameters: A standard proton-decoupled pulse sequence is used. The spectral width is set to approximately 240 ppm. A sufficient number of scans (typically several hundred to thousands) are acquired with a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.

-

Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of NMR Assignments

Caption: Predicted NMR assignments for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1470 | Medium | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Interpretation of the IR Spectrum:

The IR spectrum provides clear evidence for the key functional groups present in this compound.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[2]

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the methyl and methylene groups should appear between 2980 and 2850 cm⁻¹.[5]

-

Aromatic C=C Stretches: Medium intensity peaks around 1600 cm⁻¹ and 1470 cm⁻¹ are indicative of the carbon-carbon stretching vibrations within the pyridine ring.[2]

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[6]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) is recorded to subtract the contributions from atmospheric CO₂ and water vapor, as well as the sample matrix.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing valuable structural information.[7]

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 137 | High | [M]⁺ (Molecular Ion) |

| 136 | Moderate | [M-H]⁺ |

| 122 | Moderate | [M-CH₃]⁺ |

| 106 | High | [M-CH₂OH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ (from further fragmentation) |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound under electron ionization is expected to show a prominent molecular ion peak and several characteristic fragment ions.

-

Molecular Ion Peak ([M]⁺): The molecular ion peak at m/z 137 corresponds to the molecular weight of the compound (C₈H₁₁NO).

-

[M-H]⁺ Peak: Loss of a hydrogen radical, likely from the methylene group, would result in a peak at m/z 136.[8]

-

[M-CH₃]⁺ Peak: Loss of a methyl radical from one of the positions on the pyridine ring would lead to a fragment ion at m/z 122.

-

[M-CH₂OH]⁺ Peak: Cleavage of the bond between the pyridine ring and the methanol group is a likely fragmentation pathway, resulting in a stable pyridyl cation at m/z 106. This is analogous to the loss of the CH₂OH group in benzyl alcohol derivatives.[9]

-

Further Fragmentation: The fragment at m/z 106 could potentially undergo further fragmentation, leading to smaller ions such as the phenyl cation at m/z 77, although this would involve significant rearrangement.

Experimental Protocol for Electron Ionization Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.[10]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

Caption: A generalized workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. rsc.org [rsc.org]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. chemscene.com [chemscene.com]

- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (HMDB0303161) [hmdb.ca]

- 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875) [hmdb.ca]

- 8. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 9. sas.upenn.edu [sas.upenn.edu]

- 10. 2,6-Dimethylpyridine N-oxide(1073-23-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylisonicotinyl Alcohol

Introduction

2,6-Dimethylisonicotinyl alcohol, also known as (2,6-dimethylpyridin-4-yl)methanol, is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural motif, featuring a pyridine core with flanking methyl groups and a hydroxymethyl functionality, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a detailed exploration of the viable synthetic pathways to this compound, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the primary methodologies. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of the synthesis of this important intermediate.

Retrosynthetic Analysis

A retrosynthetic approach to 2,6-Dimethylisonicotinyl alcohol logically points to two primary precursor functionalities at the 4-position of the 2,6-dimethylpyridine core: a carboxylic acid or an aldehyde. Both can be readily reduced to the target primary alcohol. This analysis forms the basis of the two synthetic strategies detailed in this guide.

Caption: Retrosynthetic analysis of 2,6-Dimethylisonicotinyl alcohol.

Pathway 1: Reduction of 2,6-Dimethylisonicotinic Acid

This pathway is a robust and high-yielding approach that begins with the commercially available 2,6-dimethylisonicotinic acid. The core of this strategy lies in the efficient reduction of the carboxylic acid functionality to a primary alcohol.

Principle and Rationale

The reduction of carboxylic acids to primary alcohols requires a potent reducing agent capable of delivering two hydride equivalents to the carbonyl carbon. While sodium borohydride (NaBH₄) is generally ineffective for this transformation, lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity.[1] The reaction proceeds via a stable aluminate ester intermediate, which is subsequently hydrolyzed to yield the desired alcohol.

Detailed Experimental Protocol

Materials:

-

2,6-Dimethylisonicotinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 molar equivalents) in anhydrous THF. The flask is cooled in an ice bath.

-

Addition of Carboxylic Acid: 2,6-Dimethylisonicotinic acid (1.0 molar equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding deionized water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide solution (x mL), and then deionized water again (3x mL). This sequential addition is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

-

Work-up and Isolation: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,6-Dimethylisonicotinyl alcohol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Reaction Mechanism

Caption: Mechanism for the reduction of a carboxylic acid with LiAlH₄.

Pathway 2: Reduction of 2,6-Dimethylpyridine-4-carbaldehyde

This alternative pathway involves the reduction of the corresponding aldehyde, 2,6-dimethylpyridine-4-carbaldehyde. This route is advantageous when the starting aldehyde is readily available or can be synthesized efficiently.

Principle and Rationale

The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be accomplished with milder and more selective reducing agents.[1][2][3] Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its ease of handling and compatibility with protic solvents like methanol or ethanol.[3]

Detailed Experimental Protocol

Materials:

-

2,6-Dimethylpyridine-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of 2,6-dimethylpyridine-4-carbaldehyde (1.0 molar equivalent) in methanol or ethanol. The flask is cooled in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (1.0 to 1.5 molar equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: The reaction is quenched by the slow addition of deionized water to decompose any excess NaBH₄.

-

Work-up and Isolation: The bulk of the alcoholic solvent is removed under reduced pressure. The resulting aqueous residue is extracted several times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude 2,6-Dimethylisonicotinyl alcohol.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Mechanism

Caption: Mechanism for the reduction of an aldehyde with NaBH₄.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Reduction of 2,6-Dimethylisonicotinic Acid | Pathway 2: Reduction of 2,6-Dimethylpyridine-4-carbaldehyde |

| Starting Material | 2,6-Dimethylisonicotinic Acid | 2,6-Dimethylpyridine-4-carbaldehyde |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Sodium borohydride (NaBH₄) |

| Reaction Conditions | Anhydrous, reflux in THF | Protic solvent (MeOH, EtOH), room temp. |

| Safety Considerations | LiAlH₄ is highly reactive with water and pyrophoric. Requires careful handling under inert atmosphere. | NaBH₄ is relatively stable and easier to handle. |

| Yield | Generally high | Generally high |

| Scalability | More challenging due to the hazards of LiAlH₄ | Readily scalable |

| Cost | LiAlH₄ is more expensive than NaBH₄. | More cost-effective. |

Characterization

The final product, 2,6-Dimethylisonicotinyl alcohol, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the absence of starting material.

-

Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch for the alcohol functional group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

Both the reduction of 2,6-dimethylisonicotinic acid and 2,6-dimethylpyridine-4-carbaldehyde are effective methods for the synthesis of 2,6-Dimethylisonicotinyl alcohol. The choice between the two pathways will largely depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the safety infrastructure available. For laboratory-scale synthesis where the carboxylic acid is readily available, the LiAlH₄ reduction is a reliable option. For larger-scale preparations, or when the aldehyde is the more accessible precursor, the NaBH₄ reduction offers a safer, more economical, and more easily scalable alternative.

References

An In-depth Technical Guide to the Synthesis of (2,6-Dimethylpyridin-4-yl)methanol from 2,6-Lutidine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (2,6-Dimethylpyridin-4-yl)methanol, a valuable building block in pharmaceutical and materials science, starting from the readily available precursor, 2,6-lutidine. The document delves into the mechanistic underpinnings of various synthetic strategies, offering field-proven insights into experimental choices and protocol optimization. Key methodologies, including selective oxidation, formylation followed by reduction, and functional group interconversion, are critically examined. Each protocol is presented as a self-validating system, emphasizing safety, efficiency, and scalability. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of these synthetic transformations.

Introduction: The Significance of this compound

This compound, also known as 4-(hydroxymethyl)-2,6-lutidine, is a key intermediate in the synthesis of a wide array of complex molecules. Its structural motif, featuring a pyridine core with flanking methyl groups and a reactive hydroxymethyl function at the 4-position, imparts unique properties that are highly sought after in medicinal chemistry and materials science. The steric hindrance provided by the two methyl groups can influence reaction selectivity and molecular conformation, a feature often exploited in ligand design for catalysis and in the development of pharmacologically active compounds.[1]

The synthesis of this molecule from 2,6-lutidine, a common and inexpensive starting material, presents several chemical challenges.[2] The primary difficulty lies in the selective functionalization of the 4-position of the pyridine ring without affecting the more reactive methyl groups at the 2- and 6-positions. This guide will explore various strategies to achieve this transformation, providing a detailed analysis of their advantages and limitations.

Strategic Approaches to the Synthesis

The synthesis of this compound from 2,6-lutidine can be broadly categorized into three main strategic approaches. The choice of a particular route is often dictated by factors such as available reagents, desired scale, and tolerance of functional groups in more complex derivatives.

Figure 1. Overview of primary synthetic strategies from 2,6-lutidine.

Pathway A: Formylation and Subsequent Reduction

This is a conceptually straightforward approach that involves the introduction of a formyl group at the 4-position of the 2,6-lutidine ring, followed by its reduction to the corresponding alcohol.

Direct formylation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle.[3] However, methods such as Vilsmeier-Haack formylation or lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can be employed. The lithiation route offers better regioselectivity for the 4-position.

Experimental Protocol: Lithiation and Formylation

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Lithiation: The flask is cooled to -78 °C in a dry ice/acetone bath. 2,6-Lutidine is added, followed by the slow, dropwise addition of n-butyllithium (n-BuLi) while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.[4]

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred for an additional hour at -78 °C and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude 2,6-lutidine-4-carbaldehyde is purified by column chromatography on silica gel.

The reduction of the intermediate aldehyde to the primary alcohol is a standard transformation that can be achieved with a variety of reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride

-

Setup: A round-bottom flask is charged with 2,6-lutidine-4-carbaldehyde and methanol.

-

Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Workup: The reaction is quenched by the addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Pathway B: Selective Oxidation of a Precursor and Subsequent Reduction

This strategy involves the initial oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, which is then selectively reduced. While seemingly less direct, this pathway can be advantageous in certain contexts. A more direct, though less common, approach involves the selective oxidation of one methyl group to a carboxylic acid, followed by reduction. However, controlling the oxidation to be mono-selective at the 4-position is difficult. A more practical variation involves the synthesis of a 4-substituted precursor that can be converted to the hydroxymethyl group.

A more viable approach involves the synthesis of 2,6-pyridinedicarboxylic acid from 2,6-lutidine, followed by reduction.

Experimental Protocol: Oxidation and Reduction

-

Oxidation: 2,6-Lutidine is oxidized to 2,6-pyridinedicarboxylic acid using a strong oxidizing agent like potassium permanganate.[5][6] The reaction is typically carried out in water at elevated temperatures.[5]

-

Reduction: The resulting 2,6-pyridinedicarboxylic acid can be reduced to 2,6-pyridinedimethanol using a powerful reducing agent like sodium borohydride in the presence of iodine or catalytic hydrogenation.[5] This diol can then be selectively protected and manipulated to yield the target mono-alcohol, though this adds steps to the synthesis. A more direct reduction of the dicarboxylic acid to the diol can be achieved with sodium borohydride and iodine.[5]

Pathway C: Functional Group Interconversion via Grignard Reagents

This pathway offers a versatile route by first introducing a handle at the 4-position, such as a halogen, which can then be converted to the desired hydroxymethyl group.

Direct halogenation of 2,6-lutidine at the 4-position is not straightforward. A more common approach is to start from a precursor like 4-amino-2,6-lutidine, which can be synthesized from 4-nitro-2,6-lutidine-N-oxide.[7] The amino group can then be converted to a halogen via a Sandmeyer-type reaction.[8]

The 4-halo-2,6-lutidine can be converted to a Grignard reagent, which is then reacted with formaldehyde to introduce the hydroxymethyl group.[9]

Experimental Protocol: Grignard Formation and Reaction with Formaldehyde

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated with a small crystal of iodine. A solution of 4-bromo-2,6-lutidine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with Formaldehyde: The freshly prepared Grignard reagent is then added to a cooled solution of paraformaldehyde in anhydrous THF. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by chromatography to yield this compound.[10][11]

Comparative Analysis of Synthetic Pathways

| Pathway | Key Steps | Advantages | Disadvantages | Typical Overall Yield |

| A: Formylation-Reduction | Lithiation, Formylation, Reduction | Direct, good regioselectivity with lithiation | Requires cryogenic temperatures, moisture-sensitive reagents | Moderate |

| B: Oxidation-Reduction | Oxidation to dicarboxylic acid, Reduction | Utilizes inexpensive starting materials | Multi-step, potential for over-oxidation, requires powerful reducing agents | Low to Moderate |

| C: Grignard Route | Synthesis of 4-halo precursor, Grignard formation, Reaction with formaldehyde | Versatile, allows for other 4-substitutions | Multi-step synthesis of precursor, moisture-sensitive Grignard reagent | Moderate |

Safety and Handling Considerations

-

2,6-Lutidine: A colorless liquid with a pungent odor. It is flammable and should be handled in a well-ventilated fume hood.[2]

-

n-Butyllithium: A highly pyrophoric reagent that reacts violently with water. It should be handled under an inert atmosphere using syringe techniques.

-

Sodium Borohydride: A flammable solid that reacts with water to produce hydrogen gas.

-

Potassium Permanganate: A strong oxidizing agent that can cause fires or explosions in contact with combustible materials.

-

Grignard Reagents: Highly reactive and moisture-sensitive. Reactions should be conducted in anhydrous solvents under an inert atmosphere.[12]

Conclusion and Future Perspectives

The synthesis of this compound from 2,6-lutidine can be accomplished through several distinct synthetic strategies. The choice of the optimal route depends on the specific requirements of the synthesis, including scale, cost, and available equipment. The formylation-reduction pathway offers a direct and relatively efficient method, while the Grignard route provides greater versatility for the synthesis of other 4-substituted analogues. Biocatalytic approaches, although not detailed here, are emerging as a sustainable alternative for the selective oxidation of lutidines and may offer more environmentally friendly routes in the future.[13][14] Continued research into more efficient and selective catalytic methods will undoubtedly lead to improved syntheses of this important chemical intermediate.

References

- 1. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 2. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis method of 2, 6-dimethyl-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. leah4sci.com [leah4sci.com]

- 12. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of (2,6-Dimethylpyridin-4-yl)methanol: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the solubility characteristics of (2,6-Dimethylpyridin-4-yl)methanol, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for determining and understanding its solubility.

Part 1: Unveiling this compound: A Structural and Physicochemical Overview

This compound is a solid, heterocyclic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol . Its structure features a pyridine ring substituted with two methyl groups at positions 2 and 6, and a methanol group at position 4. This unique arrangement of a polar hydroxyl group and a basic pyridine nitrogen, flanked by nonpolar methyl groups, imparts a distinct solubility behavior that is critical to its application in synthesis and formulation.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Physical Form | Solid | |

| Melting Point | 98 °C | |

| InChI Key | DLDGHMPQNVTNRC-UHFFFAOYSA-N |

The presence of both hydrogen bond donors (the hydroxyl group) and acceptors (the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group) suggests the potential for complex interactions with various solvents.

Part 2: The "Why" Behind Dissolution: Theoretical Principles of Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another. The interplay of intermolecular forces between the solute (this compound) and the solvent dictates the extent of dissolution.

Solvent Polarity and its Influence:

Common laboratory solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), acetonitrile, acetone) have a significant dipole moment but lack an O-H or N-H bond, making them effective hydrogen bond acceptors but not donors.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) have low dielectric constants and do not have significant partial charges, interacting primarily through weaker van der Waals forces.

For this compound, the polar hydroxyl and pyridine functionalities suggest a favorable interaction with polar solvents, while the dimethyl-substituted pyridine ring introduces some nonpolar character that may influence its solubility in less polar environments.

Part 3: A Predictive Look: The Inferred Solubility Profile of this compound

While precise quantitative solubility data for this compound is not extensively available in the public domain, a qualitative solubility profile can be inferred based on its molecular structure and the principles of chemical interactions. This inferred profile serves as a valuable starting point for solvent selection in experimental settings.

Table 1: Inferred Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Moderate | The hydroxyl group and pyridine nitrogen can form hydrogen bonds with water, but the nonpolar methyl groups may limit high solubility. |

| Methanol | High | As a polar protic solvent, methanol can effectively solvate the polar groups of the molecule through hydrogen bonding. | |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities suggest good solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including those with both polar and nonpolar features. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, which may result in moderate solubility. | |

| Acetone | Moderate | The polarity of acetone should facilitate the dissolution of this compound to a moderate extent. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene may have some favorable interaction with the pyridine ring, but the overall polarity mismatch suggests limited solubility. |

| Hexane | Low | A significant polarity difference between the highly polar solute and nonpolar hexane indicates poor solubility. | |

| Diethyl Ether | Low | The low polarity of diethyl ether makes it a poor solvent for the polar functional groups of the molecule. |

Disclaimer: This table presents an inferred solubility profile based on theoretical principles. Experimental verification is essential for obtaining accurate quantitative solubility data.

Part 4: From Theory to Practice: Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is crucial. The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[2][4]

1. Materials and Equipment:

-

This compound (solid)

-

Selected laboratory solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. A visual excess of solid should remain at the bottom of the vial.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A typical duration is 24 to 48 hours. The equilibration time should be validated to ensure that the concentration of the solute in the solution does not change with further agitation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.[5][6]

-

3. Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL and mol/L at the specified temperature.

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Part 5: Presenting and Interpreting Solubility Data

The quantitative data obtained from the experimental protocol should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Quantitative Solubility of this compound at 25 °C (Template)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Experimental Value] | [Experimental Value] |

| Methanol | [Experimental Value] | [Experimental Value] |

| Ethanol | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Experimental Value] |

| Acetonitrile | [Experimental Value] | [Experimental Value] |

| Acetone | [Experimental Value] | [Experimental Value] |

| Toluene | [Experimental Value] | [Experimental Value] |

| Hexane | [Experimental Value] | [Experimental Value] |

| Diethyl Ether | [Experimental Value] | [Experimental Value] |

Interpretation of Results:

The quantitative solubility data will provide critical insights for:

-

Reaction Chemistry: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the solution phase.

-

Purification: Choosing suitable solvent systems for crystallization and chromatography.

-

Drug Formulation: Identifying potential vehicles for drug delivery and understanding dissolution characteristics.

-

Analytical Method Development: Preparing stock solutions and standards for various analytical techniques.

Part 6: Safety First: Handling and Precautionary Measures

As with any chemical handling, appropriate safety measures must be taken when working with this compound and the associated solvents.

This compound Safety:

-

Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautions: Avoid breathing dust/fumes/gas/mist/vapors/spray. Wear protective gloves, eye protection, and face protection.[7][8][9][10]

Solvent Safety:

-

Always consult the Safety Data Sheet (SDS) for each solvent before use.

-

Handle flammable solvents in a well-ventilated fume hood and away from ignition sources.[8][9][10]

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye contact.[7][8][9][10]

Part 7: References

- IEEE. (n.d.). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. Retrieved from --INVALID-LINK--

- Taylor & Francis. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Taylor & Francis Online. Retrieved from --INVALID-LINK--

- National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from --INVALID-LINK--

- ACS Publications. (2020, December 24). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. Retrieved from --INVALID-LINK--

- ACS Publications. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). ACS Publications. Retrieved from --INVALID-LINK--

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from --INVALID-LINK--

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from --INVALID-LINK--

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Sigma-Aldrich. Retrieved from --INVALID-LINK--

- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Retrieved from --INVALID-LINK--

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Retrieved from --INVALID-LINK--

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Chromatography Forum. Retrieved from --INVALID-LINK--

- USP-NF. (2016, September 30). <1236> Solubility Measurements. USP-NF. Retrieved from --INVALID-LINK--

- SciSpace. (2016). (PDF) Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from --INVALID-LINK--

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. Retrieved from --INVALID-LINK--

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Retrieved from --INVALID-LINK--

- CymitQuimica. (2024, December 19). Safety Data Sheet. CymitQuimica. Retrieved from --INVALID-LINK--

- Methanol Safety. (n.d.). Methanol Safety Data Sheet. Methanol Safety. Retrieved from --INVALID-LINK--

- ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Retrieved from --INVALID-LINK--

- Praxair. (n.d.). Methanol. Praxair. Retrieved from --INVALID-LINK--

- ChemicalBook. (n.d.). Methanol - Safety Data Sheet. ChemicalBook. Retrieved from --INVALID-LINK--